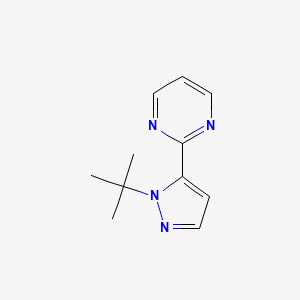

2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-tert-butylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)15-9(5-8-14-15)10-12-6-4-7-13-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXRMICPOBQBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719036 | |

| Record name | 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-90-4 | |

| Record name | 2-(1-tert-Butyl-1H-pyrazol-5-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyrimidine Derivatives

Ring Functionalization and Substitution Reactions on the Pyrazole (B372694) Moiety

The pyrazole ring within the pyrazolo[1,5-a]pyrimidine (B1248293) system is amenable to various functionalization reactions, particularly electrophilic aromatic substitutions. Halogenation and the introduction of nitro groups are common modifications made to the pyrazole moiety. nih.gov For instance, microwave-assisted protocols using N-halosuccinimides (NXS) as a halogen source can efficiently introduce halide derivatives at position 3 of the pyrazolo[1,5-a]pyrimidine core. nih.gov

Nitration of the parent pyrazolo[1,5-a]pyrimidine system has been shown to be highly reagent-dependent. Treatment with a mixture of concentrated nitric and sulfuric acids results in the formation of the 3-nitro derivative. cdnsciencepub.com Molecular orbital calculations support the observation that electrophilic substitution, such as nitration and bromination, preferentially occurs at the 3-position of the pyrazole ring. cdnsciencepub.com

Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds. nih.gov These methods have been successfully used to introduce aryl or alkynyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, facilitating structural diversification. nih.gov

Ring Functionalization and Substitution Reactions on the Pyrimidine (B1678525) Moiety

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold also offers opportunities for functionalization, which can significantly alter the molecule's properties. One common strategy involves the synthesis of pyrazolo[1,5-a]pyrimidinone derivatives, which can then undergo chlorination to introduce a reactive handle. For example, treatment of a 3-phenylpyrazolo[1,5-a]pyrimidinone with phosphorus oxychloride (POCl₃) yields the corresponding 5-chloro derivative. This chlorinated intermediate can then be used in nucleophilic substitution reactions to introduce various amino groups at the 5-position. nih.gov

The orientation of substitution on the pyrimidine ring can be influenced by the reaction conditions. For example, nitration of pyrazolo[1,5-a]pyrimidine with nitric acid in acetic anhydride leads to the formation of the 6-nitro compound, in contrast to the 3-nitro product obtained with mixed acids. cdnsciencepub.com This highlights the tunability of the reactivity based on the chosen reagents. Bromination can also occur at the 6-position, leading to 3,6-dibromo species. cdnsciencepub.com

Nucleophilic and Electrophilic Sites within the Pyrazolo-Pyrimidine System

The pyrazolo[1,5-a]pyrimidine system possesses distinct nucleophilic and electrophilic sites that govern its reactivity. The pyrazole ring is considered π-excessive, making it susceptible to electrophilic attack, while the pyrimidine ring is π-deficient, favoring nucleophilic substitution. mdpi.com

Due to its pronounced aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the 4-position in standalone pyrazoles. However, within the fused pyrazolo[1,5-a]pyrimidine system, the 3-position is the preferred site for electrophilic attack. cdnsciencepub.comresearchgate.net The presence of electronegative nitrogen atoms deactivates the 3 and 5-positions of a standalone pyrazole ring towards electrophilic attack, making them more susceptible to nucleophilic attack. researchgate.net

Mechanistic Studies of Key Cyclization and Derivatization Processes

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through cyclocondensation reactions. rsc.orgnih.gov Mechanistic studies have provided insights into the key steps of these processes.

The formation of the pyrazolo[1,5-a]pyrimidine ring system typically involves the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound. nih.gov The reaction mechanism is believed to proceed through the initial formation of an intermediate. For instance, in the reaction of aminopyrazoles with β-enaminones, it is proposed that the pyrazolic nitrogen of the aminopyrazole attacks the 1,3-biselectrophile, likely via a Michael-type conjugate addition. nih.gov This is followed by a cyclocondensation between the formyl and amino groups of the resulting intermediate to form the final pyrazolo[1,5-a]pyrimidine product. nih.gov In some cases, these intermediates have been identified, supporting the proposed reaction pathway. rsc.org For example, the formation of (3Z)-3-{1-[(5-R-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuranone as an intermediate has been observed, indicating that condensation between the aminopyrazole and a carbonyl group occurs before ring opening and cyclization. rsc.org

The Michael addition plays a crucial role in certain synthetic routes to pyrazolo[1,5-a]pyrimidines. An efficient method for the synthesis of 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines involves a tandem reaction of dienones with pyrazole-3-amine. ias.ac.in This process is initiated by an aza-Michael addition, followed by a nucleophilic addition and a 1,3-hydrogen transfer. ias.ac.in The driving force for the final hydrogen transfer step is the formation of the more stable aromatic fused heterocycle. ias.ac.in

Diversification Strategies for the Pyrazolo[1,5-a]pyrimidine Scaffold

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive diversification to generate libraries of compounds with a wide range of biological activities. nih.govmdpi.com Several strategies are employed to achieve this structural diversity.

One key strategy is the use of various substituted 1,3-dicarbonyl compounds or their equivalents in the initial cyclization reaction with 5-aminopyrazoles. nih.gov This allows for the introduction of different functional groups at specific positions from the outset.

Post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core is another powerful approach. mdpi.com As previously mentioned, palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl or alkynyl groups. nih.gov Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also emerged as an efficient method for attaching various bioactive moieties, such as peptides and fluorescent tags. nih.gov

Furthermore, halogenation of the scaffold followed by nucleophilic substitution provides a route to introduce amino, thiol, or hydroxyl groups, which can significantly alter the molecule's properties. nih.gov These diversification strategies are crucial for exploring the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyrimidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the complex structures of pyrazole-pyrimidine systems.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to the title compound, have been extensively studied. rsc.orgresearchgate.net For instance, in a study of various methyl-substituted pyrazolo[1,5-a]pyrimidines, the proton and carbon resonances were unambiguously assigned. rsc.orgresearchgate.net The chemical shifts of the pyrazole (B372694) and pyrimidine (B1678525) ring protons and carbons are influenced by the substitution pattern.

In a closely related analogue, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl group protons appear as a singlet at approximately 1.24 ppm in the ¹H NMR spectrum. nih.gov The methyl groups of the tert-butyl substituent show a signal around 30.4 ppm in the ¹³C NMR spectrum, with the quaternary carbon appearing at about 32.4 ppm. nih.gov The proton of the pyrazole ring (H-4) in this analogue is observed as a singlet at 5.74 ppm. nih.gov

For 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, the expected ¹H NMR spectrum would likely show a singlet for the nine equivalent protons of the tert-butyl group in the upfield region. The protons on the pyrazole and pyrimidine rings would appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their electronic environment and through-bond interactions.

The ¹³C NMR spectrum would similarly display a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbon atoms of the pyrazole and pyrimidine rings would resonate at distinct chemical shifts, providing a fingerprint of the carbon skeleton. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Analogues

| Atom | Predicted Chemical Shift (ppm) | Analogue Reference |

| ¹H NMR | ||

| tert-Butyl (9H, s) | ~1.3 | nih.gov |

| Pyrazole-H4 (1H, d) | ~6.5 | rsc.org |

| Pyrimidine-H5 (1H, t) | ~7.2 | rsc.org |

| Pyrimidine-H4,6 (2H, d) | ~8.8 | rsc.org |

| ¹³C NMR | ||

| tert-Butyl (CH₃) | ~30.5 | nih.gov |

| tert-Butyl (C) | ~32.5 | nih.gov |

| Pyrazole-C4 | ~110 | rsc.org |

| Pyrazole-C3 | ~150 | rsc.org |

| Pyrazole-C5 | ~145 | rsc.org |

| Pyrimidine-C5 | ~120 | rsc.org |

| Pyrimidine-C4,6 | ~158 | rsc.org |

| Pyrimidine-C2 | ~163 | rsc.org |

Note: These are predicted values based on similar structures and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the connectivity of atoms within the molecule.

A COSY experiment on this compound would reveal the coupling between adjacent protons, for instance, between the protons on the pyrimidine ring. In related pyrazolo[1,5-a]pyrimidine systems, COSY spectra have been used to confirm the assignments of H-5, H-6, and H-7 protons. rsc.orgresearchgate.net

The HMBC spectrum provides crucial information about the connectivity between protons and carbons over two or three bonds. For example, in an analogue, correlations from the tert-butyl protons to the quaternary carbon and the C-3 of the pyrazole ring would be expected. semanticscholar.org Similarly, correlations between the pyrazole protons and the pyrimidine carbons would firmly establish the link between the two heterocyclic rings. In a study of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, HMBC data was vital in assigning the quaternary carbons of the pyrazole ring. semanticscholar.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For an analogue, (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the calculated m/z for [M+H]⁺ was 285.1967, and the found value was 285.1965, confirming its molecular formula. mdpi.com For this compound, with a predicted molecular formula of C₁₁H₁₄N₄, the expected exact mass for the [M+H]⁺ ion would be approximately 203.1291. A related compound, 3-tert-butyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-amine (B1371099) (C₁₁H₁₅N₅), has a predicted monoisotopic mass of 217.13275 Da. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of pyrimidine shows characteristic bands for C-H stretching and ring vibrations. rsc.org For a complex molecule like this compound, the IR spectrum would be a composite of the vibrations of the pyrazole and pyrimidine rings, as well as the tert-butyl group.

In the analogue (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, characteristic C=N stretching vibrations were observed at 1588 and 1568 cm⁻¹. sfu.ca The C-H stretching vibrations of the tert-butyl group would be expected in the region of 2850-2970 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (tert-butyl) | 2850 - 2970 |

| C=N stretching (ring) | 1550 - 1650 |

| C=C stretching (ring) | 1450 - 1600 |

| C-H bending (tert-butyl) | 1365 - 1395 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Crystallographic Analysis of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine

The crystal structure of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine has been elucidated, revealing a three-dimensional framework sustained by hydrogen bonding. nih.govresearchgate.net The analysis of bond distances within the fused heterocyclic system suggests a degree of peripheral delocalization of π-electrons. nih.gov

The molecular structure is characterized by two independent N—H⋯N hydrogen bonds that link the individual molecules into a robust three-dimensional network. nih.govresearchgate.net One of these interactions involves the amino group (N7) acting as a hydrogen-bond donor to the pyrimidine ring nitrogen (N4) of an adjacent molecule. The second hydrogen bond is formed between the same amino group and the pyrazole ring nitrogen (N1) of another neighboring molecule. researchgate.net These interactions create a complex and stable crystal lattice.

Interactive Table 1: Selected Crystallographic Data for 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.345(2) |

| b (Å) | 10.689(2) |

| c (Å) | 10.793(2) |

| V (ų) | 1193.3(4) |

| Z | 4 |

Data sourced from crystallographic studies.

Crystallographic Analysis of 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

The single-crystal X-ray diffraction study of 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine provides valuable insights into the conformational effects of alkyl substitution. nih.gov The bond distances within the heterocyclic core indicate an incomplete delocalization of π-electrons. nih.gov

A significant finding for this analogue is the mode of supramolecular assembly. The molecules are organized into stacks through a combination of C—H⋯π(pyrazole) hydrogen bonds and two distinct π-π stacking interactions between pyrimidine rings of adjacent, inversion-related molecules. nih.gov This study highlights notable differences in both molecular conformation and supramolecular aggregation when compared to analogous 2-arylpyrazolo[1,5-a]pyrimidines. nih.gov

Interactive Table 2: Key Intermolecular Interactions in 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

| Interaction Type | Description |

| C—H⋯π(pyrazole) | Hydrogen bonds involving a C-H donor and the pyrazole ring as the acceptor. |

| π-π Stacking | Interactions between the pyrimidine rings of adjacent molecules. |

Based on findings from solid-state structural analysis. nih.gov

The investigation of these analogues provides a foundational understanding of the structural chemistry of pyrazolyl-pyrimidines bearing a tert-butyl substituent. The steric bulk and electronic nature of the tert-butyl group, in conjunction with other substituents on the fused ring system, play a crucial role in dictating the solid-state conformation and the nature of intermolecular interactions, which in turn influence the macroscopic properties of the crystalline material.

Computational Chemistry and Theoretical Studies of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecular systems. For 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, these methods reveal detailed information about its structure, stability, and reactive behavior. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govnih.gov Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) are commonly employed for this purpose. physchemres.org

The geometry optimization process systematically alters the molecule's geometry to find the configuration with the minimum energy. physchemres.org For this compound, this calculation predicts the most stable three-dimensional arrangement, including key bond lengths, bond angles, and the dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings. The electronic structure analysis that follows this optimization provides a map of the electron distribution throughout the molecule, which is fundamental to understanding its properties. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Calculated at B3LYP Level) This table presents hypothetical but representative data based on typical values for similar heterocyclic systems.

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | N1-C5 (Pyrazole) | 1.35 |

| C5-C(Pyrimidine) | 1.47 | |

| N(Pyrimidine)-C(Pyrimidine) | 1.34 | |

| C-N (tert-butyl) | 1.49 | |

| **Bond Angle (°) ** | C4-C5-N1 (Pyrazole) | 108.5 |

| N1-C5-C(Pyrimidine) | 128.0 | |

| C5-C(Pyrimidine)-N(Pyrimidine) | 116.5 | |

| Dihedral Angle (°) | N1-C5-C(Pyrimidine)-N(Pyrimidine) | 15.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

For this compound, the HOMO is typically localized on the more electron-rich pyrazole ring, whereas the LUMO is centered on the electron-deficient pyrimidine ring. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical but representative data based on typical values for similar heterocyclic systems.

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.25 |

Chemical Potential (μ) and Electronegativity (χ) : Related to the molecule's tendency to escape from an electron cloud (μ = -χ). It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different but related molecular systems. researchgate.net

Table 3: Calculated Global Reactivity Descriptors This table presents hypothetical but representative data based on the FMO energies in Table 2.

| Reactivity Descriptor | Symbol | Value |

| Chemical Potential | μ | -3.825 eV |

| Chemical Hardness | η | 2.625 eV |

| Chemical Softness | S | 0.381 eV⁻¹ |

| Electrophilicity Index | ω | 2.78 eV |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential. mdpi.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like nitrogen. In this compound, these regions are prominent around the nitrogen atoms of both the pyrimidine and pyrazole rings. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are generally located around hydrogen atoms. researchgate.net

The MESP map is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and ligand-protein binding. nih.govmdpi.com

Computational methods can accurately predict spectroscopic properties, which can then be correlated with experimental data to confirm a molecule's structure. nih.gov

Vibrational Frequencies (FT-IR) : DFT calculations can compute the harmonic vibrational frequencies of a molecule. physchemres.org These theoretical frequencies often show a systematic deviation from experimental results, so they are typically scaled by an empirical factor to improve agreement. The analysis helps in assigning specific absorption bands in an experimental FT-IR spectrum to particular vibrational modes, such as C=N stretching, C-H bending, or ring deformations. nih.govphyschemres.org

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Comparing the calculated shifts with experimental spectra is a robust method for structural elucidation and verification. nih.govresearchgate.net

Table 4: Representative Calculated Vibrational Frequencies and NMR Shifts This table presents hypothetical but representative data based on typical values for similar heterocyclic systems.

| Spectroscopic Data | Feature | Calculated Value | Typical Experimental Range |

| FT-IR (cm⁻¹) | C-H Stretch (Aromatic) | 3150 | 3050-3150 |

| C-H Stretch (tert-butyl) | 2980 | 2950-2990 | |

| C=N Stretch (Rings) | 1610 | 1580-1620 | |

| C=C Stretch (Rings) | 1550 | 1530-1560 | |

| ¹³C NMR (ppm) | Pyrimidine C2 | 162.5 | 160-165 |

| Pyrazole C5 | 148.0 | 145-150 | |

| tert-Butyl C (quaternary) | 60.5 | 58-62 | |

| ¹H NMR (ppm) | Pyrimidine H4/H6 | 8.80 | 8.7-8.9 |

| Pyrazole H3 | 7.95 | 7.8-8.0 | |

| tert-Butyl H | 1.60 | 1.5-1.7 |

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific biological target, typically a protein or enzyme. nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. Given its structure, potential targets could include protein kinases, which are often inhibited by pyrimidine-based compounds. The process involves:

Preparation : Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (from a database like the Protein Data Bank).

Docking Simulation : Using software like AutoDock or Glide, the ligand's conformational flexibility is explored within the protein's binding pocket to find the most stable binding poses.

Scoring and Analysis : The resulting poses are ranked based on a scoring function that estimates the binding free energy (e.g., in kcal/mol). A more negative score indicates a higher predicted binding affinity. The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds : Often formed between the nitrogen atoms of the pyrimidine ring and amino acid residues (e.g., backbone amides) in the protein's hinge region.

Hydrophobic Interactions : The tert-butyl group can fit into a hydrophobic pocket within the active site.

π-π Stacking : Possible between the aromatic pyrazole/pyrimidine rings and aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr).

These in silico findings provide a structural hypothesis for the molecule's biological activity and guide the design of more potent analogues. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability of ligand-protein complexes over time. For pyrazole-carboxamide derivatives, MD simulations have been employed to assess the stability of their docked poses within the binding sites of enzymes like human carbonic anhydrase (hCA) I and II. These simulations, often run for nanoseconds, have shown that certain derivatives can maintain stable conformations with minimal fluctuations, indicating a favorable and lasting interaction with the protein. This stability is crucial for the compound's potential biological activity.

Prediction of Nonlinear Optical (NLO) Properties

Currently, there is no specific information available in the searched literature regarding the prediction of nonlinear optical (NLO) properties for this compound.

Biological Relevance and Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives Excluding Clinical Human Trial Data

Design Principles for Optimizing Biologically Active Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The design and optimization of biologically active pyrazolo[1,5-a]pyrimidine derivatives are guided by extensive structure-activity relationship (SAR) studies. These studies have established several key principles for enhancing potency and selectivity against various biological targets. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for strategic modifications across its structure, influencing its pharmacological properties. nih.govrsc.org

A fundamental aspect of the scaffold's activity is its ability to act as a hinge-binder in the ATP-binding pocket of kinases. The nitrogen atoms within the fused ring system, particularly the N1 atom of the pyrazole (B372694) moiety, can form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase, such as Met592 in Tropomyosin Receptor Kinase (Trk). mdpi.com This interaction is often essential for high binding affinity. mdpi.com

SAR studies have revealed the critical impact of substituents at different positions on the scaffold:

Position 3: The incorporation of small, hydrophobic groups at this position can significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov

Position 5: Substitutions at this position can greatly influence activity. For instance, in PI3Kδ inhibitors, introducing an indole (B1671886) heterocycle at C(5) can form an additional hydrogen bond with Asp-787, improving selectivity. researchgate.net In other contexts, electron-withdrawing substituents at this position have been shown to improve antibacterial potency. nih.gov

Position 7: The addition of specific groups at C(7) is a common strategy for improving selectivity and potency. For example, a morpholine (B109124) moiety at this position creates the "morpholine-pyrimidine" motif, which is crucial for potent and selective PI3Kδ inhibition. researchgate.net The oxygen atom of the morpholine ring can form a key hydrogen bond with Val-828 in the hinge region of the enzyme. researchgate.net

In Vitro Enzyme Inhibition Profile Investigations

A series of novel 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit Cathepsin K. nih.gov The synthetic approach involved the cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones, allowing for diverse substitutions on the scaffold. nih.gov However, the resulting compounds exhibited only moderate inhibitory activity against Cathepsin K, with the most active compounds having an inhibition constant (Kᵢ) of 77 μM. nih.gov Molecular docking studies were performed to understand the binding mode of these derivatives within the active site of Cathepsin K. nih.gov

Currently, there is limited publicly available research data regarding the specific inhibition of Cathepsin B by pyrazolo[1,5-a]pyrimidine derivatives.

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key signaling molecule in immune cells. researchgate.net Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases. researchgate.net

Design strategies focus on creating compounds that interact with key residues in the PI3Kδ active site. A crucial interaction is the hydrogen bond formed between the oxygen atom of a morpholine ring substituent and the backbone of Val-828 in the hinge region. researchgate.net Selectivity for the δ isoform is often driven by substituents that can extend into a specificity pocket created by Trp-812 and Met-804. researchgate.net

Researchers have developed libraries of pyrazolo[1,5-a]pyrimidine derivatives with various substituents at the C(5) and C(7) positions. One successful approach involves placing a morpholine at C(7) and an indole or benzimidazole (B57391) group at C(5). rsc.orgresearchgate.net This design led to the discovery of highly potent and selective inhibitors. For example, compound CPL302253 , an indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative, demonstrated an IC₅₀ of 2.8 nM for PI3Kδ. researchgate.net Another lead compound, CPL302415 , which features a benzimidazole group, showed an IC₅₀ of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms. rsc.org

Table 1: PI3Kδ Inhibition and Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Selectivity is shown as a ratio of IC₅₀ values (e.g., PI3Kα/δ).

| Compound | PI3Kδ IC₅₀ (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Source |

| CPL302253 | 2.8 | - | - | - | researchgate.net |

| CPL302415 (6) | 18 | 79 | 1415 | 939 | rsc.org |

Data sourced from referenced scientific publications.

Inhibition of Phosphodiesterase 2A (PDE2A) is a therapeutic strategy being investigated for enhancing cognitive function. A high-throughput screening campaign identified a pyrazolo[1,5-a]pyrimidine compound as a hit for PDE2A inhibition. nih.gov Subsequent ligand-based lead generation efforts led to the discovery of a promising lead molecule from this class, demonstrating the scaffold's potential for developing PDE2A inhibitors. nih.gov These inhibitors function by increasing intracellular levels of cGMP and cAMP, which can enhance neuroplasticity in memory-related circuits. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Research has focused on developing compounds with selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects associated with non-selective NSAIDs.

One study described the synthesis and pharmacological evaluation of a series of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors. figshare.com Modifications to the pyrimidine (B1678525) ring substituents showed that 6,7-disubstitution yielded the best activity. figshare.com This led to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) as a highly potent and selective COX-2 inhibitor within that series. figshare.com Another study evaluated a different set of pyrazolo[1,5-a]pyrimidine derivatives and found them to have selective inhibitory activity against the COX-2 enzyme. researchgate.netnih.gov

Table 2: COX-1 and COX-2 Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI) is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

| Derivative 6a | 57.53 ± 2.91 | 124.00 ± 5.32 | 0.46 | researchgate.netnih.gov |

| Derivative 7a | 13.91 ± 0.70 | 12.82 ± 0.61 | 1.08 | researchgate.netnih.gov |

| Derivative 7b | 16.29 ± 0.82 | 16.92 ± 0.80 | 0.96 | researchgate.netnih.gov |

| Derivative 10b | 13.56 ± 0.65 | 11.23 ± 0.52 | 1.21 | researchgate.netnih.gov |

Data sourced from referenced scientific publications.

Internal tandem duplication mutations of the FMS-like tyrosine kinase 3 (FLT3-ITD) are found in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. figshare.com This has made FLT3 a critical target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective FLT3-ITD inhibitors. figshare.com

Optimization of a screening hit from an in-house compound library led to the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives with potent activity against FLT3-ITD. figshare.com Two compounds, 17 and 19 , were particularly notable, both displaying an IC₅₀ of 0.4 nM against FLT3-ITD. figshare.com Importantly, these compounds also demonstrated potent activity against the quizartinib (B1680412) resistance-conferring mutation FLT3-D835Y, with IC₅₀ values of 0.3 nM for both. figshare.com Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells. figshare.com

Table 3: FLT3 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | Source |

| 17 | 0.4 | 0.3 | figshare.com |

| 19 | 0.4 | 0.3 | figshare.com |

Data sourced from referenced scientific publications.

In Vitro Anti-Infective Activity Evaluations

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Several studies have explored this scaffold, revealing promising antitubercular activity through various mechanisms of action. High-throughput screening campaigns have repeatedly identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a hit against M.tb H37Rv.

One line of investigation has focused on the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. These compounds have been reported as potent inhibitors of mycobacterial ATP synthase. A comprehensive study involving approximately 70 novel analogues demonstrated significant in vitro activity. The most effective compounds featured a 3-(4-fluoro)phenyl group combined with various substituents at the 5-position, showcasing low cytotoxicity in Vero green monkey kidney epithelial cells.

Another series of pyrazolo[1,5-a]pyrimidine analogues were designed and synthesized as potential anti-tubercular agents, with their activity evaluated using the Alamar Blue assay method against the H37Rv strain. Certain compounds from this series exhibited promising minimum inhibitory concentrations (MIC). Furthermore, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as having bactericidal efficacy against M. tuberculosis by targeting the essential transporter MmpL3, which is crucial for mycolic acid transport and cell wall synthesis.

| Compound Series | Target | Reported MIC/Activity | Reference |

|---|---|---|---|

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | MIC90 values in µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine analogues (6a-6z) | Not specified | Promising activity for compounds 6p, 6g, 6n, 6h | rsc.org |

| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) | MmpL3 | Bactericidal efficacy | |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Multiple/Variable | MICs as low as 7.5 µM | nih.gov |

The pyrazolo[1,5-a]pyrimidine scaffold is also central to the development of potent inhibitors of the Respiratory Syncytial Virus (RSV) F (fusion) protein. These inhibitors function by binding to a threefold-symmetric pocket within the central cavity of the F protein in its metastable prefusion conformation. This binding stabilizes the prefusion state and prevents the irreversible conformational changes necessary for the virus to fuse with the host cell membrane.

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives containing a piperidine (B6355638) ring at the 2-position are effective RSV F protein inhibitors. The piperidine ring plays a crucial role in establishing an appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the plane of an amide bond, which is critical for potent anti-RSV activity.

A molecular dynamics study led to the design of a new series where the piperidine ring was replaced with an acyclic 1-methylaminopropyl moiety. This modification maintained a similar dihedral angle distribution to highly potent inhibitors. Subsequent optimization of the benzene (B151609) ring on this new series led to the identification of inhibitors with exceptional potency, exhibiting EC₅₀ values in the sub-nanomolar range. These findings demonstrate that modifications at both the 2- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the anti-RSV activity.

| Compound Series/Example | Key Structural Feature | Reported Potency (EC₅₀) | Reference |

|---|---|---|---|

| Presatovir (candidate drug) | Piperidine ring at C2 | ~1 nM | nih.gov |

| Compound 9c | Acyclic 1-methyaminopropyl moiety at C2 | < 1 nM | nih.gov |

| Compound 14f | Optimized benzene ring on acyclic C2 chain | 0.15 nM | nih.gov |

| GS-5806 (Presatovir) | Pyrazolo[1,5-a]pyrimidine core | Potent, occupies three lobes of binding pocket | nih.gov |

Ligand Efficiency and Physicochemical Property Considerations in Design (Computational/Theoretical)

The design of potent pyrazolo[1,5-a]pyrimidine derivatives relies heavily on computational and theoretical studies to optimize physicochemical properties and ligand efficiency. Ligand efficiency (LE) is a key metric in drug design that relates the potency of a compound to its size (number of non-hydrogen atoms), guiding chemists to develop compounds that are not unnecessarily large or complex for their given potency.

In silico docking experiments have been fundamental in understanding the binding modes of these inhibitors. For RSV F protein inhibitors, modeling predicted that compounds like GS-5806 occupy a three-lobed binding pocket, engaging in aromatic stacking interactions via their phenyl and pyrazolo[1,5-a]pyrimidine groups with key residues such as Phe140 and Phe488. nih.gov This understanding allows for the rational design of modifications to enhance binding affinity.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Substituent Effects on Biological Activity

The SAR of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied to decipher the impact of various substituents on their anti-infective activities.

For anti-mycobacterial activity , SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines revealed that:

Position 3: A phenyl group at this position is favorable. The introduction of a fluorine atom at the para-position of this phenyl ring (3-(4-fluorophenyl)) consistently enhances antitubercular activity.

Position 5: This position tolerates a wide range of alkyl, aryl, and heteroaryl substituents, allowing for the fine-tuning of physicochemical properties without losing significant activity.

Position 7: A pyridin-2-ylmethylamine group at this position was found to be a key feature for potent activity in the series targeting mycobacterial ATP synthase.

For RSV fusion inhibition , the SAR is distinctly different and highly specific:

Pyrazolo[1,5-a]pyrimidine Core: This scaffold is essential for interacting with the binding site through aromatic stacking. nih.gov

Position 2: This position is critical for activity. A piperidine ring or a conformationally flexible acyclic aminoalkyl chain is required to achieve the correct dihedral angle for potent inhibition. nih.gov

Amide Linkage: An amide bond connected to the C2 substituent is a recurring feature in potent inhibitors, participating in key interactions within the binding pocket. nih.gov

Appendages: Long, positively charged appendages extending from the core structure can interact with a negatively charged pocket in the F protein (formed by Asp486 and Glu487), dramatically increasing potency. nih.gov The introduction of an aminopyrrolidine at the C-5 position has also been shown to improve antiviral potency and pharmacokinetic properties.

These distinct SAR profiles underscore the chemical tractability of the pyrazolo[1,5-a]pyrimidine scaffold, allowing its decoration with different functional groups to specifically target diverse biological entities like bacterial enzymes and viral proteins.

Analogues, Derivatives, and Structural Modulations of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyrimidine

Systematic Variation of Substituents on the Pyrazole (B372694) Ring System

The pyrazole moiety of the 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine scaffold offers several positions for substitution, allowing for the modulation of the compound's electronic and steric properties. The tert-butyl group at the N1 position is a common feature, providing steric bulk that can influence the molecule's conformation and metabolic stability.

Research into related 2-(1-pyrazolyl)pyrimidine derivatives has demonstrated the introduction of a variety of substituents onto the pyrazole ring to explore their impact. A patent for similar derivatives describes compounds where the pyrazole ring is substituted with halogen atoms or small alkyl and alkoxy groups. google.com These modifications are typically introduced during the synthesis of the pyrazole precursor, before its condensation with a pyrimidine-forming reagent.

Key positions on the pyrazole ring for substitution are C3 and C4. The introduction of different groups at these positions can significantly alter the electronic distribution within the ring system. For instance, the synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, where the choice of the dicarbonyl precursor dictates the substituents at the C3 and C5 (attachment point to pyrimidine) positions of the resulting pyrazole. nih.gov While the parent compound has hydrogens at the C3 and C4 positions, synthetic strategies allow for the placement of a range of functional groups.

A summary of substituents explored on the pyrazole ring in analogous systems is presented below.

| Substitution Position | Substituent Type | Example Substituents |

| C3 | Halogen, Alkyl, Aryl | F, Cl, Br, I, Methyl, Phenyl |

| C4 | Halogen, Alkyl, Methoxy | Cl, Br, Methyl, Methoxy |

Systematic Variation of Substituents on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 (point of attachment), C4, and C6 positions. wikipedia.org This reactivity provides a powerful tool for introducing a wide array of functional groups onto the pyrimidine moiety of this compound after the core scaffold has been assembled.

The synthesis of substituted 2-aminopyrimidine (B69317) derivatives, for example, can be achieved by reacting 2-chloropyrimidine (B141910) with various amines. nih.gov This highlights a common strategy where a leaving group, such as a halogen, is first installed on the pyrimidine ring and then displaced by a nucleophile.

In a series of related 2-(1-pyrazolyl)pyrimidine derivatives, substituents such as chlorine, bromine, or a methyl group have been introduced onto the pyrimidine ring. google.com These modifications can dramatically affect the molecule's properties. For example, the introduction of a phenyl ring at the C4 position of the pyrimidine can lead to π-π stacking interactions. nih.gov

The reactivity of the pyrimidine ring can be further enhanced through quaternization of one of the nitrogen atoms, which makes the ring system even more susceptible to nucleophilic attack and can even lead to ring transformation reactions under certain conditions. wur.nl

Below is a table summarizing common substitutions on the pyrimidine ring.

| Substitution Position | Substituent Type | Example Substituents |

| C4 | Halogen, Alkyl, Amino | Cl, Br, Methyl, Amino, Phenyl |

| C5 | Halogen, Nitro | F, Cl, Br, NO2 |

| C6 | Halogen, Alkyl, Amino | Cl, Br, Methyl, Amino |

The ability to functionalize these positions allows for the creation of large libraries of compounds with diverse properties, which can be screened for various applications.

Fused Ring Systems and Polyheterocyclic Derivatives Incorporating the Pyrazole-Pyrimidine Core

The pyrazole and pyrimidine rings can be fused to form a variety of bicyclic and polycyclic heterocyclic systems. The most common of these is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is an isomer of the parent compound where the two rings share a nitrogen and a carbon atom. nih.govrsc.org This fused system is a privileged structure in medicinal chemistry and has been the subject of extensive research. nih.govmdpi.comeurekaselect.com

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds such as β-diketones, β-ketoesters, or enaminones. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents at positions 2, 3, 5, 6, and 7 of the fused ring system. For example, ultrasound-assisted synthesis has been employed to create 2-alkynyl pyrazolo[1,5-a]pyrimidines. nih.gov

Other isomeric fused systems include:

Pyrazolo[3,4-d]pyrimidines: These can be synthesized, for instance, through the condensation of hydrazides with anhydrides. nih.gov

Pyrazolo[1,5-c]pyrimidines: These have also been synthesized and explored. nih.gov

Beyond simple bicyclic systems, the pyrazole-pyrimidine core can be incorporated into more complex polyheterocyclic structures. For example, pyrimido[1,6-a]pyrimidine-diones have been synthesized, nih.gov and methods have been developed to construct tetra- and pentacyclic fused systems based on σH-adducts of nitro-1,2,4-triazolo[1,5-a]pyrimidine with other heteroaromatic compounds. researchgate.net Thiazole-pyrimidines are another class of fused systems that have been synthesized via one-pot three-component reactions. mdpi.com

A table of representative fused ring systems is provided below.

| Fused System Name | Description | Typical Synthetic Precursors |

| Pyrazolo[1,5-a]pyrimidine | Fused pyrazole and pyrimidine rings, sharing N1 and C7 of the pyrazole. | 3-Aminopyrazoles and β-dicarbonyl compounds. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole and pyrimidine rings, sharing C3a and C7a. | Hydrazides and anhydrides. nih.gov |

| Pyrimido[1,6-a]pyrimidine | A fused system of two pyrimidine rings. | Formed from β-ketoesters and aminopyrimidines. nih.gov |

| Thiazolo[3,2-a]pyrimidine | Fused thiazole (B1198619) and pyrimidine rings. | Thiourea, α-haloketones, and dialkyl acetylenedicarboxylates. mdpi.com |

These fused systems have a more rigid, planar structure compared to the bi-heterocyclic this compound, which can have significant implications for their biological activity and material properties.

Stereochemical Modifications and Evaluation of Chiral Analogues

The introduction of chirality into the this compound framework and its derivatives can lead to compounds with stereospecific properties. This is typically achieved by introducing a stereocenter, often on a substituent attached to either the pyrazole or pyrimidine ring.

A notable example of this is the synthesis of chiral 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidines. researchgate.net In this work, researchers synthesized a series of derivatives with a chiral aminoalkyl group at the C7 position of the fused ring system. The synthesis started from chiral α-amino acids, ensuring the stereochemical integrity of the final products.

Specifically, (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines were prepared by the cyclization of a ynone derived from N-Boc-(S)-alanine with various 5-aminopyrazoles. researchgate.net This was followed by the removal of the Boc protecting group to yield the final chiral amines. The use of enantiomerically pure starting materials is a key strategy for obtaining the desired stereoisomer.

The evaluation of these chiral analogues often involves comparing the activity of the different enantiomers to determine if there is a stereochemical preference for their biological target. This can provide valuable insights into the three-dimensional binding requirements of the target.

A table of synthesized chiral pyrazolo[1,5-a]pyrimidine derivatives is presented below. researchgate.net

| Compound Name | Chiral Center | Stereochemistry |

| tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamate | α-carbon of the ethylamine (B1201723) side chain | S |

| (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amine | α-carbon of the ethylamine side chain | S |

The development of synthetic routes to chiral analogues is a critical aspect of medicinal chemistry, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Q & A

Basic: What are the established synthetic methodologies for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyrimidine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation and functionalization steps. A common approach includes:

- Cyclization: Using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to form the pyrimidine core .

- Phosphorylation: POCl₃ in DMF at 0–60°C for chlorination of pyrimidine intermediates .

- Solvent selection: Ethanol/water mixtures (4:1 v/v) for hydrolysis or coupling reactions under reflux .

Optimization focuses on controlling temperature, stoichiometry, and solvent polarity to minimize side products. For example, excess POCl₃ (4.00 equiv.) ensures complete phosphorylation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for 9H singlet) and pyrazole/pyrimidine proton environments .

- X-ray crystallography: Resolves spatial arrangement, as demonstrated for analogous pyrimidine derivatives (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a COX-2 inhibitor?

Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at pyrimidine C4 to enhance COX-2 selectivity, as seen in similar scaffolds .

- In vitro assays: Use recombinant COX-1/COX-2 enzymes to measure IC₅₀ values, comparing inhibition ratios (COX-2/COX-1) .

- Molecular docking: AutoDock Vina or Schrödinger Suite to model binding in COX-2’s hydrophobic pocket (e.g., Val523, Arg513 interactions) .

Advanced: How should researchers address contradictory bioactivity data across different enzymatic assays?

Answer:

- Assay standardization: Control variables like enzyme source (human recombinant vs. murine isoforms), substrate concentration, and incubation time .

- Negative controls: Include celecoxib (COX-2 inhibitor) and aspirin (COX-1 inhibitor) to validate assay conditions .

- Meta-analysis: Compare data across multiple studies (e.g., IC₅₀ ranges for COX-2: 0.1–10 μM) to identify trends obscured by methodological differences .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations: GROMACS or AMBER to assess stability of ligand-enzyme complexes over 100-ns trajectories .

- ADMET prediction: SwissADME or QikProp to estimate logP (target: 2–4), CYP450 inhibition, and blood-brain barrier permeability .

- Free energy calculations: MM-PBSA/GBSA to quantify binding affinities, correlating with experimental ΔG values .

Advanced: How can structural analogs improve metabolic stability without compromising activity?

Answer:

- Steric shielding: Introduce bulky substituents (e.g., tert-butyl) at pyrazole N1 to block cytochrome P450 oxidation .

- Isosteric replacement: Substitute pyrimidine with pyridine or triazine to alter metabolic pathways while retaining hydrogen-bonding capacity .

- Prodrug design: Mask polar groups (e.g., carboxylic acids) as esters to enhance bioavailability, followed by enzymatic cleavage in vivo .

Basic: What are the key challenges in scaling up laboratory synthesis to multigram quantities?

Answer:

- Purification: Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water) or fractional distillation .

- Exothermic reactions: Control temperature during POCl₃-mediated steps to prevent runaway reactions .

- Yield optimization: Increase catalyst loading (e.g., Pd/C for hydrogenation) or use flow chemistry for continuous processing .

Advanced: Which in vivo models are appropriate for preclinical evaluation of this compound?

Answer:

- Rodent inflammation models: Carrageenan-induced paw edema (acute) or collagen-induced arthritis (chronic) to assess COX-2-dependent efficacy .

- Toxicology screening: Monitor gastrointestinal toxicity (ulceration) and renal function, as NSAID-like side effects are common .

- Pharmacokinetics: Measure plasma half-life (target: >4 hours) and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.